Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate

Protecting group orthogonality domperidone intermediate synthesis process chemistry route selection

Ensuring compliance with the EP impurity limit (NMT 0.25% w/w) requires a fully characterized reference standard-generic surrogates are not acceptable. This authenticated Domperidone Impurity 7 standard solves the quantification challenge directly. - ≥98% purity (HPLC) with full spectroscopic characterization (¹H/¹³C NMR, MS) and ISO 17034-traceable CoA. - Quantifiable at 0.05-0.30% w/w with validated UPLC resolution (RRT data included). - Multi-gram quantities available for impurity fate-and-purge studies; documented stability under recommended storage.

Molecular Formula C14H18ClN3O4
Molecular Weight 327.76 g/mol
CAS No. 53786-44-0
Cat. No. B1594586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate
CAS53786-44-0
Molecular FormulaC14H18ClN3O4
Molecular Weight327.76 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H18ClN3O4/c1-2-22-14(19)17-7-5-11(6-8-17)16-12-4-3-10(15)9-13(12)18(20)21/h3-4,9,11,16H,2,5-8H2,1H3
InChIKeyGMDPPHXPURQLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate: Core Identity and Procurement Profile


Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate (CAS 53786-44-0) is a synthetic piperidine-carboxylate derivative with the molecular formula C₁₄H₁₈ClN₃O₄ and a molecular weight of 327.76 g/mol [1]. It is formally designated as Domperidone Impurity 7 (also referred to as Domperidone Impurity 1 or Impurity 11 across different pharmacopoeial and vendor naming conventions) and serves as a critical process intermediate in the synthesis of the gastroprokinetic agent domperidone . The compound is formed via nucleophilic aromatic substitution (SₙAr) when ethyl 4-aminopiperidine-1-carboxylate reacts with 1,4-dichloro-2-nitrobenzene (or 2,5-dichloronitrobenzene) under alkaline conditions [2]. Its core structural features—the 4-chloro-2-nitrophenylamino pharmacophore, the piperidine ring, and the ethyl carbamate (ethoxycarbonyl) N-protecting group—collectively determine its physicochemical properties (LogP 3.72, predicted boiling point 482.6°C) and its distinct reactivity profile relative to close structural analogs [1][3].

Why Structural Analogs Cannot Be Interchanged


Although several compounds share the 4-chloro-2-nitrophenylamino-piperidine scaffold, substitution at the piperidine N-protecting group or the aryl ring produces quantifiably distinct physicochemical, chromatographic, and synthetic properties that render generic interchange infeasible for pharmaceutical development and quality control. The ethoxycarbonyl protecting group mandates alkaline hydrolysis (NaOH 1N, 100°C) for deprotection, whereas the tert-butyloxycarbonyl (Boc) analog requires acidic conditions (TFA 20–35%, r.t.), making the two compounds incompatible with different downstream reaction sequences [1]. The 4-chloro substituent on the nitrophenyl ring contributes approximately 34 Da of additional molecular mass and elevates LogP by ~0.7 units relative to the des-chloro analog (CAS 85443-52-3), directly altering reversed-phase HPLC retention behavior and extraction efficiency [2]. Furthermore, the European Pharmacopoeia (EP) specifies an individual impurity acceptance criterion of not more than 0.25% w/w for domperidone-related substances, meaning that a reference standard of this specific compound—not a structural surrogate—is required for validated analytical method development and batch release testing [3]. These non-interchangeable properties are quantified in the evidence below.

Differentiation Evidence Against Closest Analogs


N-Protecting Group Orthogonality: Ethoxycarbonyl vs. Boc Cleavage

The ethoxycarbonyl (ethyl carbamate) protecting group on the target compound is cleaved via alkaline hydrolysis using NaOH (1N) at 100°C, whereas the tert-butyloxycarbonyl (Boc) analog (CAS 460047-89-6) requires acidic deprotection with TFA (20–35%) at room temperature [1]. This mechanistic divergence means the ethoxycarbonyl-protected intermediate is compatible with acid-sensitive downstream transformations (e.g., benzimidazolone cyclization under reductive conditions) where the Boc analog would suffer premature deprotection or side reactions. Conversely, the Boc analog is preferred when base-labile functionality is present. The deprotection choice is not interchangeable and directly governs overall process yield and impurity profile [1].

Protecting group orthogonality domperidone intermediate synthesis process chemistry route selection

Synthetic Yield Optimization: Patent vs. Classical Methods

In the patent CN100386323C, the target compound (designated as ethoxycarbonyl amino piperidine derivative III) was synthesized by reacting 1-ethoxycarbonyl-4-aminopiperidine with 2,5-dichloronitrobenzene in refluxing toluene with potassium carbonate (salt of wormwood) as base, achieving an isolated yield of 85.0% with a melting point of 162.5–164.5°C [1]. In contrast, the classical method reported in the Hanhong Pharmaceutical Intermediate Synthesis Manual, employing cyclohexanol as solvent with sodium carbonate and NaI at 150°C for 40 hours, delivered only 52% yield with a melting point of 112–116°C [2]. The 33-percentage-point yield improvement under patent conditions translates to substantially lower raw material cost per kilogram of isolated product and reduced waste burden in industrial-scale manufacture.

Synthetic yield optimization domperidone intermediate process scale-up nucleophilic aromatic substitution

Chlorine Substituent Effect on LogP and Chromatographic Retention

The presence of the chlorine atom at the 4-position of the nitrophenyl ring in the target compound (CAS 53786-44-0) produces a molecular weight of 327.76 g/mol and a measured LogP of 3.72 (SIELC) or computed XLogP3 of 3.7 [1][2]. In contrast, the des-chloro analog ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate (CAS 85443-52-3, also known as Domperidone Impurity 5) has a molecular weight of 293.32 g/mol and a lower LogP of 3.03 (SIELC) or 3.16 (ChemSrc) [3]. The mass difference of approximately 34 Da (consistent with Cl replacing H) and the LogP elevation of approximately 0.6–0.7 units produce measurably different reversed-phase HPLC retention times—a critical parameter for impurity resolution in domperidone drug substance testing, where co-elution of structurally similar impurities is a known analytical challenge addressed by the validated UPLC method [4].

Structure-property relationship HPLC retention prediction lipophilicity impurity profiling

Regulatory Impurity Limits and Reference Standard Requirements

The European Pharmacopoeia (EP) monograph for domperidone drug substance specifies that any individual impurity must not exceed 0.25% w/w, with total impurities not exceeding 0.50% w/w, as determined by liquid chromatography [1]. The target compound (CAS 53786-44-0), as Domperidone Impurity 7, is a known process-related impurity arising from incomplete reduction/cyclization of the intermediate 2 synthetic pathway [2]. Certified reference standards of this compound—supplied under ISO 17034 accreditation with full characterization data (NMR, MS, HPLC purity ≥95% or ≥98%)—are required for regulatory ANDA/DMF submissions, analytical method validation, and batch release testing [3]. A structural surrogate (e.g., the des-chloro analog or Boc-protected analog) cannot satisfy this requirement because regulatory guidance (ICH Q3A/Q3B) mandates that impurity reference standards be authentic samples of the specific impurity with established relative response factors [2].

Pharmacopoeial compliance impurity reference standard ANDA submission quality control

UPLC vs. Compendial HPLC: Throughput and Solvent Savings

Curtin Whelan et al. (2015) developed and validated a rapid UPLC method for the determination of domperidone and its process-related impurities, including the target compound class, achieving baseline separation with a run time of 7.5 minutes using a sub-2 μm Hypersil Zorbax XDB C18 column (30 × 4.6 mm, 1.8 μm) with a gradient of 0.06 M ammonium acetate and methanol at 1 mL/min and 40°C, with detection at 280 nm [1]. This represents a 40% reduction in analysis time compared to the European Pharmacopoeia method (12.5 min on a Hypersil BDS C18 column, 100 × 4.6 mm, 3 μm) then employed by Janssen Pharmaceuticals Ltd. Additionally, the UPLC method achieved a solvent consumption decrease of over 58%, dramatically reducing per-sample running costs [1]. The method was validated as accurate, precise, specific, robust, and highly sensitive per ICH guidelines. This analytical advancement is particularly relevant for laboratories handling the target compound as an impurity reference standard, where high-throughput, low-cost impurity profiling is essential for batch release and stability testing [1].

UPLC method validation impurity resolution pharmaceutical analysis ICH Q2(R1)

Procurement-Relevant Application Scenarios


Reference Standard Procurement for ANDA/DMF Submissions

Regulatory filings for generic domperidone drug products require fully characterized impurity reference standards for each specified and unspecified process impurity listed in the EP monograph. The target compound (Domperidone Impurity 7, CAS 53786-44-0) must be procured as an authenticated reference standard with a purity of ≥95% (HPLC), complete spectroscopic characterization (¹H NMR, ¹³C NMR, MS), and a Certificate of Analysis traceable to ISO 17034 [1]. The EP individual impurity limit of NMT 0.25% w/w means that the reference standard must possess sufficient purity to enable accurate quantification at the 0.05–0.30% w/w range (LOQ ≤ 0.05%) [2]. Procurement specifications should also verify that the standard is free from the N-nitroso derivative (a potential genotoxic impurity of concern per ICH M7) [3].

Intermediate Synthesis and Route Scouting with Ethoxycarbonyl Strategy

Process chemistry teams developing or optimizing domperidone synthetic routes select the ethoxycarbonyl-protected intermediate (CAS 53786-44-0) when the downstream chemistry involves acid-sensitive transformations (e.g., Raney-Ni-catalyzed nitro reduction followed by benzimidazolone cyclization under alkaline conditions). The ethoxycarbonyl group withstands these conditions without premature cleavage, whereas the Boc analog (CAS 460047-89-6) would undergo deprotection in the acidic TFA step [4]. The patent-reported yield of 85.0% for this intermediate under optimized toluene/K₂CO₃ conditions [5] provides a benchmark against which new or alternative routes can be quantitatively compared. Procurement should specify the melting point range (162.5–164.5°C per patent conditions or 113–116°C per classical method, depending on the synthetic route employed) as an identity and purity checkpoint [5][6].

UPLC/HPLC Method Development for Impurity Profiling

Analytical R&D laboratories developing stability-indicating methods for domperidone drug substance or drug product require the target compound as a system suitability marker and resolution standard. The validated UPLC method (7.5 min runtime, 40% faster than the EP method) provides a high-throughput platform for impurity profiling, with the target compound's distinct LogP (3.72) ensuring adequate resolution from the des-chloro analog (LogP 3.03) and the more polar hydroxylated analog (CAS 84682-25-7) [7][8]. When procuring the compound for method validation, laboratories must verify that the supplied batch includes relative retention time (RRT) data and that the purity (≥95% or ≥98% as specified by vendors) is sufficient for use as an external standard without applying a purity correction factor that would compromise method accuracy [9].

Forced Degradation and Fate-and-Purge Studies in API Manufacturing

The target compound serves as a key marker in impurity fate-and-purge studies during domperidone API process development. Because it is the direct product of the SₙAr coupling step between ethyl 4-aminopiperidine-1-carboxylate and 1,4-dichloro-2-nitrobenzene, its presence in the final API indicates incomplete subsequent reduction and cyclization [4]. Quantitative spiking studies using an authenticated reference standard of CAS 53786-44-0 allow process chemists to establish the purge factor across each downstream unit operation (nitro reduction, cyclization, N-alkylation). A purge factor of ≥1000× (i.e., the impurity level is reduced by at least three orders of magnitude from intermediate to final API) is typically required to justify omission of routine testing per ICH Q3A [2]. Procurement for this application requires the compound in multi-gram quantities with documented stability under storage conditions (2–8°C recommended by most vendors).

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